REACTION_CXSMILES
|
[CH2:1]([CH:6]1[CH:10]([CH:11](C(OCC)=O)[C:12](=[O:14])[CH3:13])[CH2:9][CH2:8][C:7]1=[O:20])[CH2:2][CH2:3][CH2:4][CH3:5]>O>[CH2:1]([CH:6]1[CH:10]([CH2:11][C:12](=[O:14])[CH3:13])[CH2:9][CH2:8][C:7]1=[O:20])[CH2:2][CH2:3][CH2:4][CH3:5]
|
Name
|
2-n-pentyl-3-(1-carbethoxy-2-oxopropyl)-1-cyclopentanone
|
Quantity
|
513 g
|
Type
|
reactant
|
Smiles
|
C(CCCC)C1C(CCC1C(C(C)=O)C(=O)OCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The autoclave was then purged of the air which it
|
Type
|
CUSTOM
|
Details
|
closed
|
Type
|
TEMPERATURE
|
Details
|
heated up to a temperature of 140°-150° C for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
extraction
|
Type
|
WASH
|
Details
|
washing
|
Type
|
DISTILLATION
|
Details
|
distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)C1C(CCC1CC(C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 332 g | |
YIELD: PERCENTYIELD | 90.6% | |
YIELD: CALCULATEDPERCENTYIELD | 86.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |